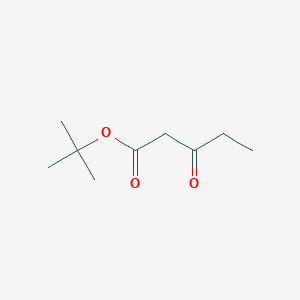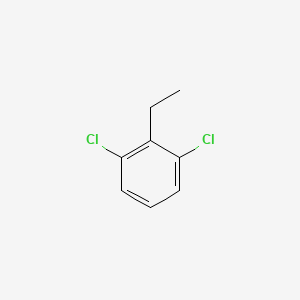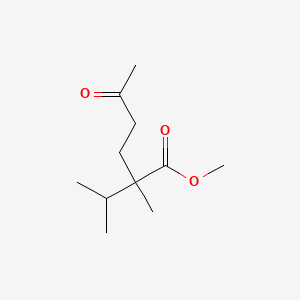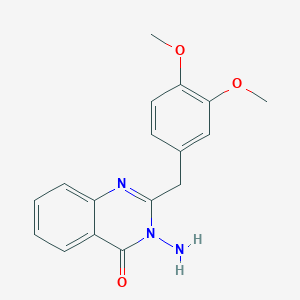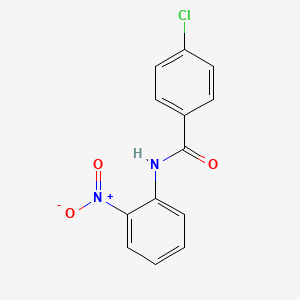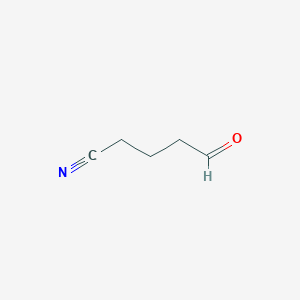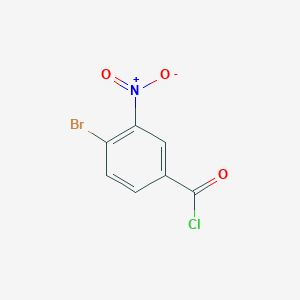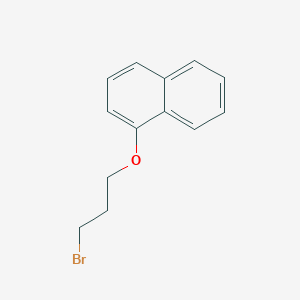![molecular formula C16H18N2OS B3051465 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol CAS No. 338963-38-5](/img/structure/B3051465.png)
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol
Descripción general
Descripción
The compound “2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol” is a quinazolinol derivative. Quinazolinol derivatives are a class of compounds that have been studied for their potential biological activities . The presence of the sulfanyl group (–SH) and the methylbenzyl group could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, quinazolinol derivatives can be synthesized through various methods, including the condensation of anthranilic acid derivatives . The introduction of the sulfanyl and methylbenzyl groups would likely occur in subsequent steps, although the exact methods would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinol core, with a sulfanyl group attached to one of the carbon atoms and a methylbenzyl group attached to the nitrogen atom. The tetrahydro prefix indicates that the quinazolinol ring system contains four additional hydrogen atoms, suggesting the presence of two double bonds in the ring system .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The sulfanyl group could potentially undergo oxidation reactions, while the aromatic ring of the methylbenzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the sulfanyl group could impact the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research indicates that derivatives of quinazolinone, like 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol, have significant antibacterial and antifungal properties. Anisetty and Reddy (2012) synthesized analogs demonstrating significant biological activity against standard bacterial and fungal strains (Anisetty & Reddy, 2012).
Antitumor and Anti-inflammatory Agents
Compounds in the quinazolinone family have been researched for their antitumor and anti-inflammatory properties. Manivannan and Chaturvedi (2011) found that methyl sulfonyl substituted 2,3-diaryl quinazolinones showed promising anti-inflammatory activity. They also performed molecular docking to understand these compounds' binding interactions with the COX-2 enzyme, suggesting potential for new anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
Enzymatic Enhancers
Research by Abass (2007) on substituted quinolinones, closely related to quinazolinol, showed potential as enzymatic enhancers. They found that certain compounds could significantly increase the activity of enzymes like α-amylase (Abass, 2007).
Antileukotrienic Agents
Jampílek et al. (2004) synthesized derivatives with potential as antileukotrienic drugs. They focused on the synthesis and biological evaluation of these compounds, including their in-vitro cytotoxicity and antiplatelet activity (Jampílek et al., 2004).
Antitubercular Agents
Studies have also explored the role of quinazolinone derivatives in treating tuberculosis. Karabanovich et al. (2016) reported on the synthesis of oxadiazoles and thiadiazoles as antitubercular agents, exhibiting selective efficacy against Mycobacterium tuberculosis (Karabanovich et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)10-20-16-17-14-5-3-2-4-13(14)15(19)18-16/h6-9H,2-5,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUYOKDMHBGZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152716 | |
| Record name | 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338963-38-5 | |
| Record name | 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2-[[(4-methylphenyl)methyl]thio]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


